![molecular formula C22H18FN3O3S2 B2712691 4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886938-56-3](/img/structure/B2712691.png)
4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d]thiazol ring and the pyridine ring are both aromatic, which could have implications for the compound’s reactivity and stability .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the sulfonyl group. The fluorine atom on the benzo[d]thiazol ring could make that position more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its solubility in polar solvents .Scientific Research Applications
Agrochemicals
The trifluoromethylpyridine (TFMP) moiety, present in this compound, has found significant use in crop protection. TFMP derivatives, including fluazifop-butyl, have been employed to safeguard crops from pests. Over 20 new TFMP-containing agrochemicals have acquired ISO common names. The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to their biological activities .
Photocatalysis
While not directly related to the compound itself, the pyridine moiety could potentially be incorporated into metal-organic frameworks (MOFs) for photocatalytic hydrogen evolution. Further research is needed to explore this application .
Triazole Synthesis
The fluorine atom in the compound can be leveraged for regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles. This application is relevant in medicinal chemistry and materials science .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethylsulfonyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S2/c1-2-31(28,29)18-9-6-15(7-10-18)21(27)26(14-17-5-3-4-12-24-17)22-25-19-11-8-16(23)13-20(19)30-22/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAQETPKHATHSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
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